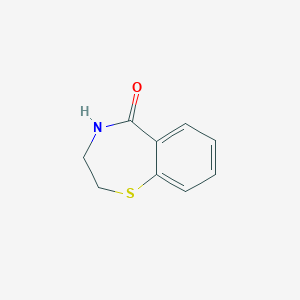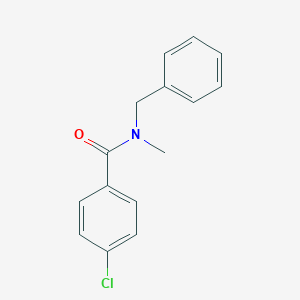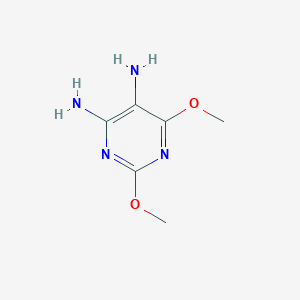
5,6-Diamino-2,4-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2,4-dimethoxypyrimidine (DDMP) is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a colorless crystalline solid with a molecular formula of C7H10N4O2 and a molecular weight of 194.18 g/mol. DDMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine is not well understood. However, studies have shown that 5,6-Diamino-2,4-dimethoxypyrimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the replication of viruses by interfering with the viral DNA synthesis. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Effets Biochimiques Et Physiologiques
5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have several biochemical and physiological effects. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the synthesis of viral DNA by inhibiting the activity of viral DNA polymerase. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its high purity and stability. 5,6-Diamino-2,4-dimethoxypyrimidine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 5,6-Diamino-2,4-dimethoxypyrimidine. One potential area of research is the development of novel anticancer agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Another potential area of research is the development of novel antiviral and antibacterial agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Additionally, further research is needed to better understand the mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine and its potential applications in materials science.
Méthodes De Synthèse
5,6-Diamino-2,4-dimethoxypyrimidine can be synthesized by several methods, including the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, the reaction of 2,4-dimethoxy-5-nitropyrimidine with ammonia, and the reaction of 2,4-dimethoxy-5-nitropyrimidine with urea. The most common method for synthesizing 5,6-Diamino-2,4-dimethoxypyrimidine is the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, which yields 5,6-Diamino-2,4-dimethoxypyrimidine in high yields and purity.
Applications De Recherche Scientifique
5,6-Diamino-2,4-dimethoxypyrimidine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have anticancer, antiviral, and antibacterial properties. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a precursor for the synthesis of novel antitumor agents. In the field of agrochemicals, 5,6-Diamino-2,4-dimethoxypyrimidine has been studied for its potential use as a herbicide and insecticide. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a polymerization inhibitor in the field of materials science.
Propriétés
IUPAC Name |
2,6-dimethoxypyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWHZZKIZSSMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2,4-dimethoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

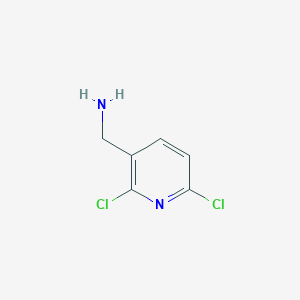
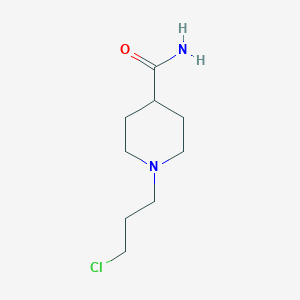
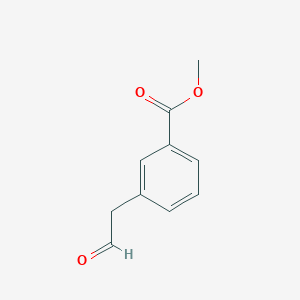
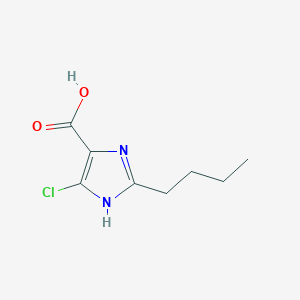
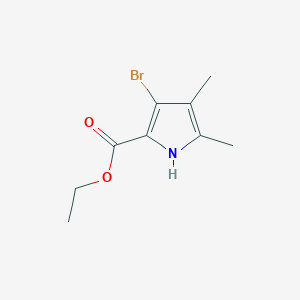
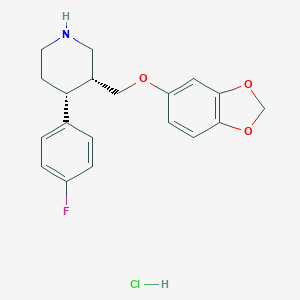

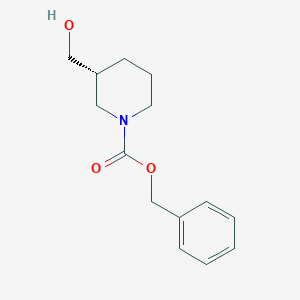


![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

